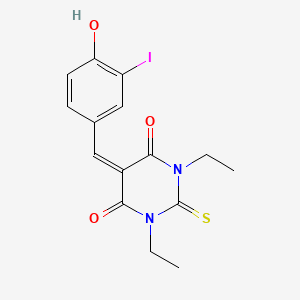
N-(2-methyl-3-nitrophenyl)-3-(3,4,5-trimethoxyphenyl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-methyl-3-nitrophenyl)-3-(3,4,5-trimethoxyphenyl)acrylamide, also known as MNPA, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound has been found to exhibit a range of biochemical and physiological effects, making it a promising tool for investigating various biological processes.
Wirkmechanismus
The mechanism of action of N-(2-methyl-3-nitrophenyl)-3-(3,4,5-trimethoxyphenyl)acrylamide is not fully understood, but it is believed to involve the modulation of various signaling pathways and enzymes. This compound has been found to inhibit the activity of PKC and MAPK, which are both involved in regulating cellular processes such as proliferation and differentiation. This compound has also been found to induce apoptosis in various cancer cell lines, suggesting that it may have potential as an anticancer agent.
Biochemical and Physiological Effects
This compound has been found to exhibit a range of biochemical and physiological effects, including the modulation of various signaling pathways and enzymes. This compound has been found to inhibit the activity of PKC and MAPK, which are both involved in regulating cellular processes such as proliferation and differentiation. This compound has also been found to induce apoptosis in various cancer cell lines, suggesting that it may have potential as an anticancer agent.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(2-methyl-3-nitrophenyl)-3-(3,4,5-trimethoxyphenyl)acrylamide in lab experiments is its ability to modulate various signaling pathways and enzymes, making it a useful tool for investigating the role of these pathways in various biological processes. However, one limitation of using this compound is its potential toxicity, which may limit its use in certain applications.
Zukünftige Richtungen
There are many possible future directions for research involving N-(2-methyl-3-nitrophenyl)-3-(3,4,5-trimethoxyphenyl)acrylamide. One potential direction is the investigation of its potential as an anticancer agent, either alone or in combination with other compounds. Another potential direction is the investigation of its role in regulating other cellular processes, such as autophagy and inflammation. Additionally, further studies may be needed to fully understand the mechanism of action of this compound and its potential limitations in various applications.
Synthesemethoden
N-(2-methyl-3-nitrophenyl)-3-(3,4,5-trimethoxyphenyl)acrylamide can be synthesized using a variety of methods, including the reaction of 2-methyl-3-nitrobenzaldehyde with 3-(3,4,5-trimethoxyphenyl)acrylic acid followed by reduction with sodium borohydride. Other methods involve the use of different starting materials and reagents, such as the reaction of 2-methyl-3-nitroaniline with 3-(3,4,5-trimethoxyphenyl)acryloyl chloride.
Wissenschaftliche Forschungsanwendungen
N-(2-methyl-3-nitrophenyl)-3-(3,4,5-trimethoxyphenyl)acrylamide has been used in a wide range of scientific research applications, including studies on the role of various enzymes and signaling pathways in biological processes. For example, this compound has been used to investigate the activity of protein kinase C (PKC) and its role in regulating cellular processes such as proliferation and differentiation. This compound has also been used to study the role of the mitogen-activated protein kinase (MAPK) pathway in various cellular processes, including cell cycle progression and apoptosis.
Eigenschaften
IUPAC Name |
(E)-N-(2-methyl-3-nitrophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O6/c1-12-14(6-5-7-15(12)21(23)24)20-18(22)9-8-13-10-16(25-2)19(27-4)17(11-13)26-3/h5-11H,1-4H3,(H,20,22)/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFTJXEQWANTPQJ-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])NC(=O)C=CC2=CC(=C(C(=C2)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])NC(=O)/C=C/C2=CC(=C(C(=C2)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[1-{[(3-fluorophenyl)amino]carbonyl}-2-(3-pyridinyl)vinyl]-2-furamide](/img/structure/B5915373.png)
![3-(4-methoxyphenyl)-5-{[1-(3-nitrophenyl)-1H-pyrrol-2-yl]methylene}-2-thioxo-4-imidazolidinone](/img/structure/B5915395.png)
![N-{2-[5-(3,4-dichlorophenyl)-2-furyl]-1-[(dimethylamino)carbonyl]vinyl}-4-methoxybenzamide](/img/structure/B5915399.png)
![3-(2-methoxyphenyl)-N-[4-(4-morpholinylsulfonyl)phenyl]acrylamide](/img/structure/B5915407.png)
![5-{[5-(4-chloro-3-nitrophenyl)-2-furyl]methylene}-3-phenyl-2,4-imidazolidinedione](/img/structure/B5915414.png)

![1-{4-[(4-chlorobenzyl)oxy]phenyl}-5-(4-hydroxy-3-methoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5915428.png)

![3-methyl-N-[1-{[(4-methylphenyl)amino]carbonyl}-2-(4-nitrophenyl)vinyl]benzamide](/img/structure/B5915439.png)
![3-{3-(3-bromophenyl)-4-[(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]-1H-pyrazol-1-yl}propanoic acid](/img/structure/B5915445.png)
![1-(4-bromophenyl)-3-[(4-ethoxyphenyl)amino]-2-buten-1-one](/img/structure/B5915460.png)
![1-(2,4-dichlorophenyl)-5-{[2,5-dimethyl-1-(4-pyridinyl)-1H-pyrrol-3-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5915468.png)
![1-(4-bromophenyl)-3-[(2-ethoxyphenyl)amino]-2-buten-1-one](/img/structure/B5915480.png)
![3-{[2-(acetylamino)-3-(4-nitrophenyl)acryloyl]amino}benzoic acid](/img/structure/B5915490.png)